4-Chloro-3-(3-fluorophenyl)pyridin-2-amine
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Overview
Description
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is a heterocyclic aromatic amine with a pyridine ring substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 4-chloropyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-fluoroaniline with 4-chloropyridine.
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpyridine: Similar structure but different substitution pattern.
4-Chloro-3-(4-fluorophenyl)pyridin-2-amine: Similar structure with fluorine at a different position.
Uniqueness
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClFN2 |
---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-3-(3-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-4-5-15-11(14)10(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15) |
InChI Key |
HFYLRXJXXOACIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2N)Cl |
Origin of Product |
United States |
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